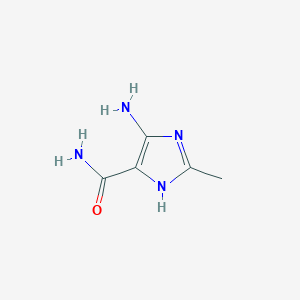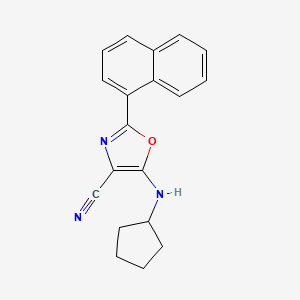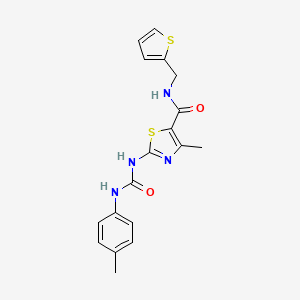
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, also known as CGP 12177, is a synthetic compound that belongs to the family of beta-adrenergic receptor antagonists. The compound has been widely used in scientific research to study the mechanism of action of beta-adrenergic receptors and their role in various physiological and pathological processes.
Applications De Recherche Scientifique
Hydroamination and Stereoselectivity
Hydroamination of tetrahydroindoles, closely related to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, demonstrates significant stereoselectivity and yield under mild conditions. These reactions, involving secondary dialkylamines, result in products with distinct stereochemical properties, highlighting the compound's utility in organic synthesis (Sobenina et al., 2010).
Allosteric Modulation of CB1 Receptor
Research into indole-2-carboxamides, structurally similar to the compound , has revealed their importance in allosteric modulation of the cannabinoid type 1 receptor (CB1). Structural requirements for this modulation have been identified, including the chain length at the C3-position and the presence of an electron-withdrawing group at the C5-position. This research aids in understanding the role of indole derivatives in neuropharmacology (Khurana et al., 2014).
X-ray Structures and Computational Studies
X-ray diffraction and computational studies on cathinones have shed light on the structural characteristics of compounds similar to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol. These studies provide valuable insights into the electronic properties and molecular geometry, crucial for understanding the chemical behavior of such compounds (Nycz et al., 2011).
Synthesis of Furoindole Derivatives
The compound's derivatives have been synthesized through intramolecular cyclization reactions, contributing to the field of heterocyclic chemistry. The resulting furoindole derivatives have potential applications in pharmaceuticals and materials science (Grinev et al., 1977).
Cytotoxicity Evaluation
Studies on novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole, structurally related to the compound, have shown cytotoxic effects against cancer cells. This research contributes to the development of potential anticancer agents (Kumar & Lown, 2003).
Metal-Free and Metallophthalocyanines
The compound has been used in the synthesis of new metal-free and metallophthalocyanines, which are important in the fields of photodynamic therapy and materials science. These compounds exhibit distinct aggregation behaviors and are characterized by various spectroscopic techniques (Acar et al., 2012).
Antipsychotic Potential
Research on derivatives of the compound has revealed their potential antipsychotic properties. These studies provide insights into the structure-activity relationship of novel antipsychotic agents, which do not interact with dopamine receptors, a common target for such drugs (Wise et al., 1987).
Propriétés
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-5-19(6-2)10-14(21)11-20-13(4)12(3)15-8-7-9-16(18)17(15)20/h7-9,14,21H,5-6,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPRMHVVATIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C(=CC=C2)Cl)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)
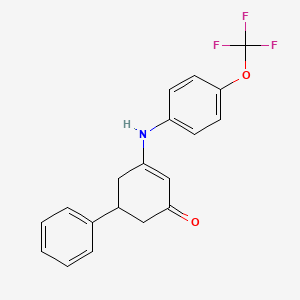
![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
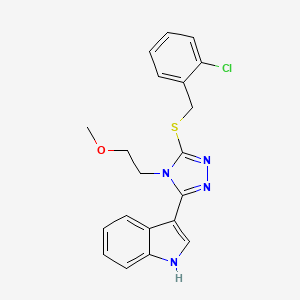
![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)


![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)
